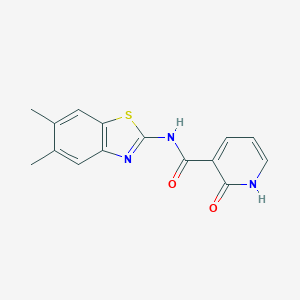
(4-Methoxyphenyl)(oxo)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(oxo)acetaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-anisoylacetone oxime or 4-Methoxyacetophenone oxime. It is a pale yellow crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(oxo)acetaldehyde oxime is not well understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in inflammation and tumor growth, making this compound a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including:
1. Anti-tumor activity: This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: this compound has been reported to suppress the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
3. Anti-viral activity: This compound has been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Methoxyphenyl)(oxo)acetaldehyde oxime in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Another advantage is its potential as a lead compound for the development of new drugs.
However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which can hinder its further development as a drug.
Direcciones Futuras
There are several future directions for research on (4-Methoxyphenyl)(oxo)acetaldehyde oxime, including:
1. Elucidating the mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which can help in the development of new drugs.
2. Developing novel derivatives: The synthesis of novel derivatives of this compound can lead to the discovery of new compounds with improved pharmacological properties.
3. Studying its potential as a metal chelator: this compound has been reported to exhibit metal chelation properties, which can be explored for various applications such as wastewater treatment.
4. Investigating its potential as an anti-viral agent: Further studies are needed to explore the anti-viral activity of this compound against other viruses and to understand its mechanism of action against viruses.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. However, further studies are needed to understand its mechanism of action and to explore its potential as a drug candidate.
Métodos De Síntesis
The synthesis of (4-Methoxyphenyl)(oxo)acetaldehyde oxime involves the reaction between p-anisoylacetone and hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium carbonate. The reaction takes place under reflux conditions for several hours, and the resulting product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(oxo)acetaldehyde oxime has been used in various scientific research applications, including:
1. Organic Synthesis: This compound has been used as a reagent in organic synthesis for the preparation of various compounds such as pyrazoles, isoxazoles, and pyridines.
2. Medicinal Chemistry: this compound has shown potential as a lead compound for the development of new drugs. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.
3. Material Science: This compound has also been used in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6- |
Clave InChI |
LANIGOHQUOHJPR-POHAHGRESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C=N\O |
SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)













